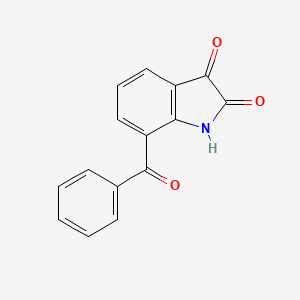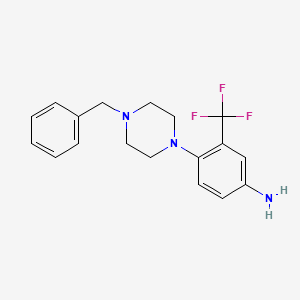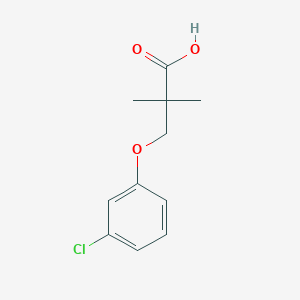
7-Benzoyl-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-Benzoyl-1H-indole-2,3-dione can be synthesized through various synthetic routes. One common method involves the bromination of indole derivatives followed by further functionalization . The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
the synthesis likely involves large-scale bromination and subsequent purification processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzoyl-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other indole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide or Grignard reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .
Wissenschaftliche Forschungsanwendungen
7-Benzoyl-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of high-purity chemicals for various industrial applications.
Wirkmechanismus
The mechanism of action of 7-Benzoyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromfenac: A nonsteroidal anti-inflammatory drug related to 7-Benzoyl-1H-indole-2,3-dione.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Isoindoline-1,3-dione: A compound with a similar dione structure.
Uniqueness
Its structure allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C15H9NO3 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
7-benzoyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H9NO3/c17-13(9-5-2-1-3-6-9)10-7-4-8-11-12(10)16-15(19)14(11)18/h1-8H,(H,16,18,19) |
InChI-Schlüssel |
DCLKAUIECUBKDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC(=O)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369178.png)
![3-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1369180.png)










